1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a methoxyethyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the bifuran core. One common method involves the use of Friedel-Crafts acylation to introduce the bifuran moiety . The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions . Finally, the methoxyethyl urea group is formed by reacting the intermediate with methoxyethyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with nucleic acids or proteins, potentially disrupting their function. The hydroxyethyl and methoxyethyl groups may enhance the compound’s solubility and facilitate its cellular uptake . Additionally, the urea group can form hydrogen bonds with biological molecules, further influencing its activity.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-19-8-6-15-14(18)16-9-10(17)11-4-5-13(21-11)12-3-2-7-20-12/h2-5,7,10,17H,6,8-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMNSMIYXPCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(O1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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